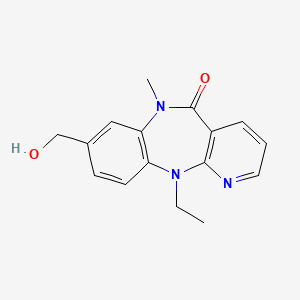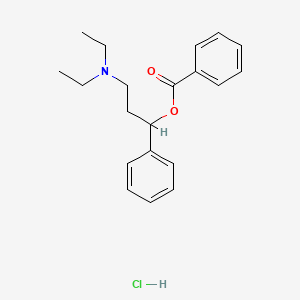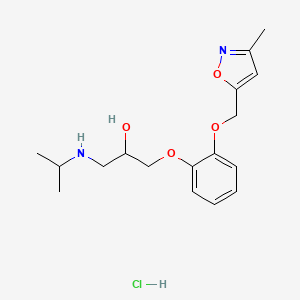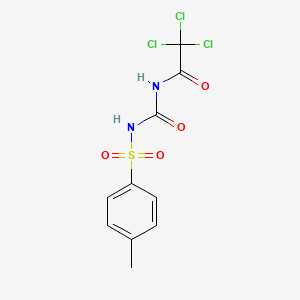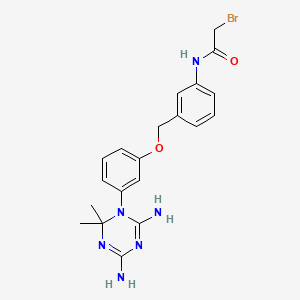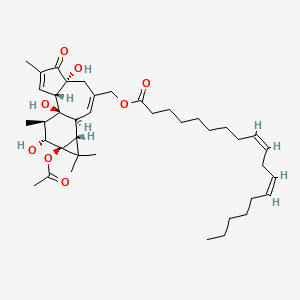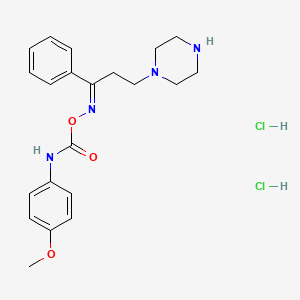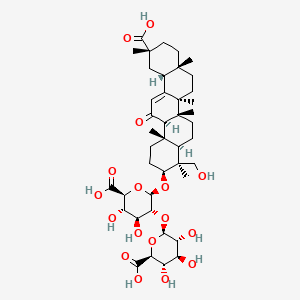
Uralsaponin U
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uralsaponin U is a triterpene saponin compound found in the roots of Glycyrrhiza uralensis, commonly known as licorice. Triterpene saponins are secondary metabolites that consist of a hydrophobic triterpenoid aglycone and a hydrophilic sugar chain. These compounds are known for their diverse biological activities and have been used in traditional Chinese medicine for centuries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uralsaponin U involves the extraction of the compound from the roots of Glycyrrhiza uralensis. The process typically includes steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. Advanced separation technologies like high-performance liquid chromatography (HPLC) and countercurrent chromatography are often employed to ensure high purity and yield .
化学反応の分析
Types of Reactions
Uralsaponin U undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Uralsaponin U has a wide range of scientific research applications, including:
Chemistry: Used as a natural surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Studied for its potential anti-inflammatory, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, liver disorders, and viral infections.
作用機序
Uralsaponin U exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, altering their permeability and fluidity. This interaction can lead to the disruption of viral envelopes, making it effective against certain viruses. Additionally, this compound can modulate immune responses by influencing cytokine production and inhibiting inflammatory pathways .
類似化合物との比較
Uralsaponin U is unique among triterpene saponins due to its specific structure and biological activities. Similar compounds include:
Glycyrrhizin: Another triterpene saponin found in licorice with potent anti-inflammatory and antiviral properties.
Uralsaponin T: Exhibits similar antiviral activities but differs in its sugar chain composition.
Uralsaponin M: Known for its hepatoprotective effects and structural similarities to this compound.
These compounds share common structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
1616062-86-2 |
|---|---|
分子式 |
C42H62O17 |
分子量 |
838.9 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O17/c1-37-11-12-38(2,36(54)55)16-19(37)18-15-20(44)31-39(3)9-8-22(40(4,17-43)21(39)7-10-42(31,6)41(18,5)14-13-37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h15,19,21-31,34-35,43,45-49H,7-14,16-17H2,1-6H3,(H,50,51)(H,52,53)(H,54,55)/t19-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,37+,38+,39-,40+,41+,42+/m0/s1 |
InChIキー |
WBQVRPYEEYUEBQ-ZZRFBVNQSA-N |
異性体SMILES |
C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
正規SMILES |
CC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


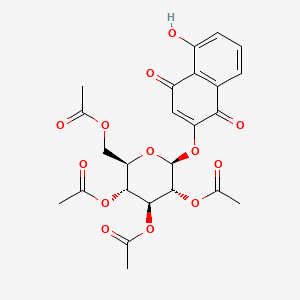
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
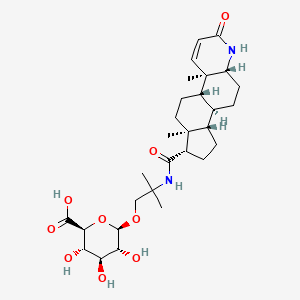
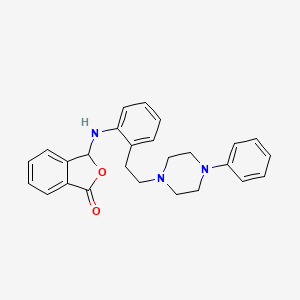
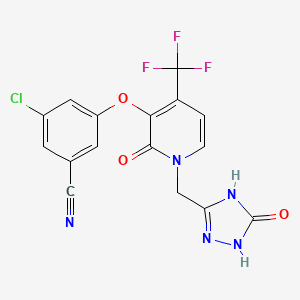
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
